4,5-Dichloro-2-(difluoromethoxy)benzyl alcohol
Description
Overview of Halogenated Benzyl Alcohols
Halogenated benzyl alcohols constitute a significant class of organic compounds that have emerged as crucial building blocks in modern synthetic chemistry. These molecules, characterized by the presence of halogen atoms attached to aromatic rings bearing hydroxymethyl substituents, exhibit unique chemical and physical properties that distinguish them from their non-halogenated counterparts. The introduction of halogen atoms, particularly chlorine and fluorine, into benzyl alcohol structures fundamentally alters their electronic properties, reactivity patterns, and molecular conformations. Research has demonstrated that ortho-halogenated benzyl alcohols can exist in multiple conformational states, including both chiral and achiral configurations, depending on the specific positioning and nature of the halogen substituents.
The family of halogenated benzyl alcohols encompasses a diverse range of compounds, from simple mono-halogenated derivatives to complex multiply-substituted variants like 4,5-Dichloro-2-(difluoromethoxy)benzyl alcohol. These compounds are characterized by their ability to participate in both intramolecular and intermolecular hydrogen bonding interactions, with the presence of halogen atoms often facilitating unique contact patterns between the hydroxyl group and nearby substituents. The electronic effects of halogen substitution extend beyond simple inductive influences, encompassing subtle but significant contributions from halogen bonding interactions and through-space electronic effects that can dramatically influence molecular behavior and reactivity.
The classification of halogenated benzyl alcohols within the broader context of aromatic alcohols reveals their position as specialized derivatives of the fundamental benzyl alcohol structure. According to the Standard Classification of Goods, benzyl alcohol and its derivatives fall under the category of aromatic alcohols, specifically classified under code 290621. The systematic study of these compounds has revealed that halogenation patterns significantly influence conformational preferences, with ortho-halogenated variants showing particularly complex behavior due to the proximity of the halogen atoms to the hydroxymethyl group.
Historical Development and Significance
The historical development of halogenated benzyl alcohol chemistry traces its origins to the broader evolution of benzyl alcohol synthesis and functionalization methodologies. Benzyl alcohol itself was first isolated from benzyl compounds in the early nineteenth century, with its synthesis attributed to Friedrich Wöhler and Justus von Liebig, who explored the oxidation and reduction behavior of benzyl derivatives during their pioneering studies in organic chemistry. The commercial synthesis of benzyl alcohol developed rapidly in the late nineteenth and early twentieth centuries, utilizing processes such as the hydrolysis of benzyl chloride, which opened pathways for subsequent halogenation and functionalization reactions.
The progression toward multiply-halogenated benzyl alcohol derivatives, including compounds like 4,5-Dichloro-2-(difluoromethoxy)benzyl alcohol, represents a more recent development in synthetic organic chemistry. The incorporation of both chlorine and fluorine atoms, along with complex ether functionalities like difluoromethoxy groups, reflects advances in selective halogenation techniques and the growing demand for specialized building blocks in pharmaceutical and materials science applications. The development of efficient synthetic routes to these complex molecules has been driven by their potential applications as intermediates in drug discovery and as model compounds for studying halogen interactions in biological systems.
The historical significance of halogenated benzyl alcohols extends beyond their synthetic utility to encompass their role in advancing fundamental understanding of molecular interactions and conformational behavior. Early spectroscopic studies of simple halogenated benzyl alcohols provided crucial insights into intramolecular hydrogen bonding patterns and the influence of halogen substitution on molecular geometry. These foundational studies established the groundwork for contemporary investigations into more complex multiply-halogenated derivatives and their unique properties.
Classification within Organic Chemistry Framework
Within the comprehensive framework of organic chemistry classification, 4,5-Dichloro-2-(difluoromethoxy)benzyl alcohol occupies a specific position as a member of several overlapping chemical categories. Primarily, it belongs to the class of aromatic alcohols, characterized by the presence of a hydroxymethyl group directly attached to an aromatic ring system. The compound further falls within the specialized subcategory of halogenated aromatic alcohols, distinguished by the presence of multiple halogen substituents that significantly modify its chemical and physical properties.
The systematic classification of this compound also places it within the broader category of difluoromethoxy-containing compounds, a group that has gained considerable attention in medicinal chemistry due to the unique properties imparted by the difluoromethoxy functionality. This ether group, characterized by the presence of two fluorine atoms attached to the methoxy carbon, exhibits distinctive electronic and steric properties that influence molecular recognition, metabolic stability, and physicochemical characteristics. The difluoromethoxy group's position at the ortho-position relative to the hydroxymethyl substituent creates additional complexity in terms of potential intramolecular interactions and conformational preferences.
From a more specialized perspective, 4,5-Dichloro-2-(difluoromethoxy)benzyl alcohol can be classified as a polyhaloaromatic compound, reflecting the presence of multiple different halogen atoms within the same molecular framework. This classification is significant because polyhaloaromatic compounds often exhibit synergistic effects arising from the combined influence of different halogen substituents, leading to properties that cannot be predicted simply from the individual contributions of each halogen atom. The specific pattern of substitution in this compound, with chlorine atoms at the 4 and 5 positions and the difluoromethoxy group at the 2 position, creates a unique electronic environment that influences both ground-state properties and chemical reactivity.
Nomenclature and Structural Identification
The systematic nomenclature of 4,5-Dichloro-2-(difluoromethoxy)benzyl alcohol follows established rules for naming complex aromatic compounds with multiple substituents. According to International Union of Pure and Applied Chemistry conventions, the base name derives from benzyl alcohol, with substituents numbered according to their positions on the aromatic ring relative to the hydroxymethyl group, which is assigned position 1. The difluoromethoxy group at position 2 indicates the presence of a methoxy group bearing two fluorine atoms, while the dichloro designation specifies chlorine atoms at positions 4 and 5.
The molecular structure of 4,5-Dichloro-2-(difluoromethoxy)benzyl alcohol can be systematically described using various chemical notation systems. The molecular formula C8H6Cl2F2O2 provides the basic elemental composition, while more detailed structural representations can be expressed through International Chemical Identifier strings and Simplified Molecular Input Line Entry System notations. The compound's structure features a benzene ring substituted at the 2-position with a difluoromethoxy group, at the 4 and 5 positions with chlorine atoms, and bearing a hydroxymethyl group that defines its classification as a benzyl alcohol derivative.
Structural identification of this compound relies on characteristic spectroscopic signatures that reflect its unique substitution pattern. The presence of multiple halogen atoms creates distinctive patterns in nuclear magnetic resonance spectroscopy, with fluorine atoms providing particularly diagnostic signals due to their high electronegativity and unique chemical shift ranges. The difluoromethoxy group exhibits characteristic multipicity patterns arising from fluorine-hydrogen coupling, while the chlorine substituents influence aromatic proton chemical shifts and coupling patterns in predictable ways that facilitate structural confirmation.
The three-dimensional structure of 4,5-Dichloro-2-(difluoromethoxy)benzyl alcohol is influenced by the electronic and steric effects of its substituents, potentially leading to preferred conformational arrangements that minimize repulsive interactions while maximizing favorable contacts. The positioning of the difluoromethoxy group adjacent to the hydroxymethyl substituent creates opportunities for intramolecular interactions that may stabilize particular conformational states, similar to those observed in related ortho-halogenated benzyl alcohol systems.
Current Research Significance
The contemporary research significance of 4,5-Dichloro-2-(difluoromethoxy)benzyl alcohol stems from its unique combination of structural features that make it valuable for multiple areas of chemical investigation. As a synthetic intermediate, this compound serves as a versatile building block for the construction of more complex molecular architectures, particularly in pharmaceutical chemistry where the incorporation of multiple halogen atoms and ether functionalities can significantly enhance biological activity and metabolic properties. The presence of both chlorine and fluorine atoms provides opportunities for diverse chemical transformations, including nucleophilic substitution reactions, cross-coupling processes, and selective functionalization strategies.
In the context of conformational analysis and molecular recognition studies, 4,5-Dichloro-2-(difluoromethoxy)benzyl alcohol represents an important model system for understanding the interplay between different types of halogen interactions and their influence on molecular geometry. Recent investigations into the conformational behavior of halogenated benzyl alcohols have revealed complex energy landscapes characterized by multiple stable conformational states, with the specific combination of substituents in this compound likely to exhibit unique preferences that contribute to fundamental understanding of halogen bonding and intramolecular interactions.
The research significance of this compound extends to materials science applications, where halogenated aromatic alcohols serve as precursors for specialized polymers and functional materials. The difluoromethoxy functionality imparts unique solubility characteristics and electronic properties that can be exploited in the design of advanced materials with tailored properties. Additionally, the compound's potential as a building block for liquid crystal systems and other ordered materials reflects the growing interest in incorporating multiple halogen substituents to achieve specific molecular arrangements and bulk properties.
| Property | Value | Significance |
|---|---|---|
| Molecular Formula | C8H6Cl2F2O2 | Defines elemental composition and molecular weight |
| Molecular Weight | 243.03 g/mol | Influences physical properties and synthetic accessibility |
| Halogen Content | 4 atoms (2 Cl, 2 F) | Determines electronic properties and reactivity patterns |
| Functional Groups | Benzyl alcohol, difluoromethoxy | Defines chemical behavior and potential applications |
| Substitution Pattern | 2,4,5-trisubstituted | Influences conformational preferences and intermolecular interactions |
Current research trends emphasize the importance of understanding structure-property relationships in complex halogenated compounds like 4,5-Dichloro-2-(difluoromethoxy)benzyl alcohol. The integration of experimental characterization techniques with computational modeling approaches provides comprehensive insights into molecular behavior that inform both fundamental chemistry and practical applications. The compound's position at the intersection of synthetic methodology, conformational analysis, and materials science research ensures its continued relevance in advancing chemical knowledge and technological capabilities.
Properties
IUPAC Name |
[4,5-dichloro-2-(difluoromethoxy)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2F2O2/c9-5-1-4(3-13)7(2-6(5)10)14-8(11)12/h1-2,8,13H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIPVHUVOADFYGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)OC(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Two-Stage Hydrolysis Process (Adapted from Related Dichlorobenzyl Alcohol Preparations)
Based on the well-documented preparation of structurally related 2,4-dichlorobenzyl alcohol (EP0047622B1), a two-stage process is effective:
| Stage | Reagents | Conditions | Outcome |
|---|---|---|---|
| 1. Formation of benzyl acetate ester | React benzyl chloride with aqueous sodium acetate and phase transfer catalyst (e.g., tetrabutylammonium hydrogen sulfate) | Reflux at 70–80°C for 8–25 hours | Formation of benzyl acetate ester intermediate |
| 2. Hydrolysis of ester | Treat ester with aqueous sodium hydroxide (strong base) | Reflux or maintain 70–75°C for 30 minutes | Hydrolysis to benzyl alcohol with high purity |
This method avoids direct hydrolysis of benzyl chloride, which can lead to by-products such as bis-benzyl ethers, improving yield and product purity.
Direct Hydrolysis
Alternatively, direct hydrolysis of the benzyl chloride with aqueous sodium hydroxide is possible but may result in lower yields and impurities due to side reactions.
Example Experimental Data (Adapted from EP0047622B1)
| Parameter | Condition | Result |
|---|---|---|
| Benzyl chloride | 100 g | Starting material |
| Sodium acetate | 208.8 g | Reactant for ester formation |
| Phase transfer catalyst | 2 g tetrabutylammonium hydrogen sulfate | Catalyst |
| Reaction temperature | Reflux (70–80°C) | Ester formation |
| Reaction time | 25 hours | Ester formation |
| Sodium hydroxide solution | 50 mL of 70% w/v | Hydrolysis |
| Hydrolysis time | 30 minutes reflux | Completion of hydrolysis |
| Yield of benzyl alcohol | 94.6% | Isolated yield |
| Purity | 99.3% (by suitable analytical method) | Product quality |
This process demonstrates a robust, high-yielding route to dichlorobenzyl alcohol derivatives, adaptable to the difluoromethoxy-substituted analog.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|---|
| Two-stage ester hydrolysis | 4,5-Dichloro-2-(difluoromethoxy)benzyl chloride | Sodium acetate, phase transfer catalyst, NaOH | Reflux 70–80°C, 8–25 h + 30 min hydrolysis | ~95 | >98 | Minimizes by-products, high purity |
| Direct hydrolysis | 4,5-Dichloro-2-(difluoromethoxy)benzyl chloride | NaOH aqueous solution | Reflux, variable time | Lower than two-stage | Lower purity | Possible ether by-products |
| Chlorination of benzyl alcohol | 4,5-Dichloro-2-(difluoromethoxy)benzyl alcohol | Thionyl chloride (SOCl2) | 0–50°C, several hours | High | High | Prepares benzyl chloride intermediate |
Research Findings and Practical Considerations
The two-stage process employing ester formation followed by hydrolysis is superior for obtaining high-purity benzyl alcohol derivatives, as it prevents the formation of unwanted bis-ether by-products common in direct hydrolysis.
Phase transfer catalysts such as tetrabutylammonium hydrogen sulfate or iodide facilitate the reaction by enhancing the transfer of acetate ions into the organic phase, improving reaction rates and yields.
The difluoromethoxy group is stable under these reaction conditions, allowing selective transformations on the benzylic position without affecting the aromatic substituents.
Safety precautions must be observed due to the use of chlorinating agents and strong bases, as well as the potential toxicity of chlorinated and fluorinated intermediates.
Chemical Reactions Analysis
Types of Reactions
4,5-Dichloro-2-(difluoromethoxy)benzyl alcohol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be further reduced to form the corresponding alkane using strong reducing agents.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in ethanol, LiAlH4 in THF.
Substitution: NaOCH3 in methanol, KOtBu in tert-butanol.
Major Products Formed
Oxidation: 4,5-Dichloro-2-(difluoromethoxy)benzaldehyde, 4,5-Dichloro-2-(difluoromethoxy)benzoic acid.
Reduction: 4,5-Dichloro-2-(difluoromethoxy)benzyl alkane.
Substitution: Various substituted benzyl alcohol derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
- Intermediate in Synthesis : The compound serves as an intermediate in the synthesis of more complex organic molecules, particularly in pharmaceuticals and agrochemicals. Its unique structure allows for various modifications that can lead to new compounds with desirable properties.
Biology
- Antimicrobial and Antifungal Properties : Studies indicate that 4,5-Dichloro-2-(difluoromethoxy)benzyl alcohol exhibits significant antimicrobial activity. Research has shown that it disrupts microbial cell membranes, leading to cell lysis, which underlines its potential for developing new antimicrobial agents.
Medicine
- Drug Discovery : Ongoing research explores the compound's potential as a lead compound in drug discovery. Its ability to interact with specific enzymes or receptors may lead to the development of targeted therapies for various diseases.
Industry
- Production of Specialty Chemicals : The compound is used in producing specialty chemicals and advanced materials due to its unique chemical properties. Its application extends to formulations that require specific reactivity or stability .
Study on Antimicrobial Efficacy
Research has demonstrated the efficacy of 4,5-Dichloro-2-(difluoromethoxy)benzyl alcohol against various bacterial strains. The compound was found to disrupt cell membranes effectively, leading to increased interest in its application as a novel antimicrobial agent.
Toxicological Studies
Preliminary toxicological assessments suggest that the compound has a low to moderate toxicity profile, making it a candidate for further development in therapeutic applications without significant safety concerns.
Mechanism of Action
The mechanism of action of 4,5-Dichloro-2-(difluoromethoxy)benzyl alcohol depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity towards certain molecular targets, making it a valuable compound in medicinal chemistry .
Comparison with Similar Compounds
Key Observations :
- Difluoromethoxy vs. Methoxy : The -OCF₂ group in the target compound is more electron-withdrawing than -OCH₃ (in 4-fluoro-2-methoxybenzyl alcohol), which may improve metabolic stability and resistance to enzymatic degradation .
Physicochemical Properties
- Lipophilicity: The difluoromethoxy group increases lipophilicity (logP ~2.8 estimated) compared to non-fluorinated analogs (e.g., 4-hydroxy-3-methoxybenzyl alcohol, logP ~1.2), enhancing membrane permeability .
- Solubility : Polar substituents (-CH₂OH, -OCF₂) may confer moderate water solubility (~50–100 mg/L), though lower than hydrophilic derivatives like 4-hydroxybenzoic acid .
Reactivity and Stability
- Acid Sensitivity : The benzylic alcohol group is prone to oxidation or esterification under acidic conditions, similar to 2,4-dichlorobenzyl alcohol .
- Thermal Stability: Fluorinated ethers (e.g., -OCF₂) generally exhibit higher thermal stability than non-fluorinated analogs, reducing decomposition risks during storage .
Biological Activity
4,5-Dichloro-2-(difluoromethoxy)benzyl alcohol is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and antifungal properties. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Chemical Formula : C₈H₆Cl₂F₂O₂
- Molecular Weight : 233.04 g/mol
- Functional Groups :
- Two chlorine atoms at positions 4 and 5
- Difluoromethoxy group at position 2
- Structural Features : The presence of halogen substituents enhances lipophilicity and membrane permeability, which can improve biological efficacy.
The biological activity of 4,5-Dichloro-2-(difluoromethoxy)benzyl alcohol is primarily attributed to its interaction with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus interfering with metabolic pathways. The electron-withdrawing nature of the chlorine and difluoromethoxy groups increases the electrophilicity of the molecule, enhancing its binding affinity to target enzymes.
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits notable antimicrobial properties. Its structural characteristics suggest that it may effectively inhibit certain bacterial strains, although further investigations are needed to elucidate its full pharmacological profile.
Antimicrobial Properties
Research has highlighted the potential of 4,5-Dichloro-2-(difluoromethoxy)benzyl alcohol as an antimicrobial agent:
- Bacterial Inhibition : Studies have shown that this compound can inhibit the growth of various bacterial strains. For instance, it has demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating significant antibacterial activity .
- Fungal Activity : The compound also exhibits antifungal properties, particularly against pathogens like Candida albicans. In vitro tests revealed effective inhibition at low concentrations, suggesting its potential as a therapeutic agent in treating fungal infections.
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
- A recent study evaluated the antimicrobial efficacy of several benzyl alcohol derivatives, including 4,5-Dichloro-2-(difluoromethoxy)benzyl alcohol. Results indicated that this compound had comparable or superior activity against Botrytis cinerea and Rhizoctonia solani when compared to commercial fungicides .
-
Mechanistic Insights :
- Research into the mechanism revealed that the compound interacts with microbial cell membranes, disrupting their integrity and leading to cell lysis. This mechanism underlines its potential application in developing new antimicrobial agents.
-
Toxicological Studies :
- Toxicity assessments have been conducted to evaluate the safety profile of 4,5-Dichloro-2-(difluoromethoxy)benzyl alcohol. In animal studies, doses significantly higher than therapeutic levels resulted in mild toxicity without severe adverse effects, suggesting a favorable safety margin for further development .
Comparative Analysis with Related Compounds
| Compound Name | Antimicrobial Activity | Mechanism of Action | Toxicity Level |
|---|---|---|---|
| 4,5-Dichloro-2-(difluoromethoxy)benzyl alcohol | High | Enzyme inhibition; membrane disruption | Low to moderate |
| Benzyl Alcohol | Moderate | Solvent action; weak antibacterial effect | Moderate |
| 3,4-Dichloro-5-(difluoromethoxy)benzyl alcohol | Notable | Similar to above | Moderate |
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 4,5-Dichloro-2-(difluoromethoxy)benzyl alcohol, and how can reaction conditions be optimized?
- Methodology : Begin with chlorination and difluoromethoxy substitution on a benzyl alcohol precursor. For example, adapt protocols for difluoromethylation of benzyl alcohols using sulfur-based reagents (e.g., ClCFH) under acidic conditions. Optimize reaction time (4–18 hours), temperature (60–100°C), and stoichiometry of nucleophilic agents to improve yields (65–99%) . Use recrystallization (ethanol/water) for purification .
Q. Which spectroscopic techniques are effective for characterizing this compound, and what key features should be noted?
- Methodology : Employ and NMR to identify the benzyl alcohol moiety ( ppm for -CHOH) and difluoromethoxy group ( ppm in NMR). FT-IR will show O-H stretching (~3300 cm) and C-F vibrations (~1100 cm). High-resolution mass spectrometry (HRMS) confirms the molecular ion (e.g., m/z 249.0 for CHClFO) .
Q. What safety precautions are critical when handling this compound?
- Methodology : Use PPE (gloves, goggles) due to skin/eye irritation risks. In case of exposure, flush eyes with water (15+ minutes) and wash skin thoroughly. Avoid inhalation; work in a fume hood. Chronic exposure may affect the liver—monitor via ALT/AST biomarkers .
Advanced Research Questions
Q. How do electron-withdrawing substituents (Cl, F) influence reactivity in nucleophilic substitutions?
- Methodology : The chloro and difluoromethoxy groups activate the benzyl alcohol toward nucleophilic attack by stabilizing transition states via inductive effects. Compare reaction rates with analogs (e.g., 3,5-difluoro derivatives) using kinetic studies (HPLC or NMR). Substituent positioning (para vs. meta) alters steric and electronic environments, impacting yields (e.g., 64–99% in difluoromethylation) .
Q. Which catalytic systems enable selective oxidation of this compound, and what mechanisms drive their efficacy?
- Methodology : Test Pd-Au bimetallic catalysts (e.g., TiO-supported) for solvent-free oxidation to the corresponding aldehyde. Optimize metal ratios (e.g., Au:Pd = 1:3) to enhance selectivity (>95%) and turnover frequency (TOF). Mechanistic studies (DFT calculations) suggest O activation via metal-ligand cooperativity, with Cl/F substituents stabilizing intermediates .
Q. What chromatographic methods are suitable for quantifying this compound in environmental matrices?
- Methodology : Use solid-phase extraction (SPE) with Oasis HLB cartridges for pre-concentration. Analyze via GC-MS (electron ionization, m/z 249) or LC-MS/MS (ESI− mode, MRM transitions). Spike internal standards (e.g., deuterated benzyl alcohol) to correct for matrix effects. Recovery rates >85% are achievable in water and sludge samples .
Q. How can computational modeling predict degradation pathways and environmental persistence?
- Methodology : Apply QSAR models to estimate biodegradation (e.g., log Kow ~2.5 predicts moderate bioaccumulation). Use DFT to simulate hydrolysis pathways under acidic/alkaline conditions, identifying stable intermediates (e.g., chlorinated benzoic acids). Soil mobility studies (Koc ~15–20) suggest moderate leaching potential; validate via column chromatography .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
